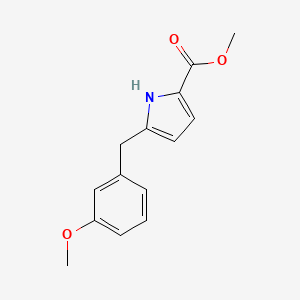
3-(o-Tolyl)isoxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Tolyl)isoxazol-4-amine is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 3-(o-Tolyl)isoxazol-4-amine, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of alkynes with nitrile oxides . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives typically involves scalable synthetic routes that ensure high yields and purity. Methods such as microwave-assisted synthesis and the use of polymer-bound intermediates have been developed to enhance the efficiency and selectivity of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-(o-Tolyl)isoxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoxazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
3-(o-Tolyl)isoxazol-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(o-Tolyl)isoxazol-4-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to enzymes and receptors, modulating their activity. The exact mechanism depends on the specific biological target and the functional groups present on the isoxazole ring .
Comparación Con Compuestos Similares
Similar Compounds
3-(p-Tolyl)isoxazol-4-amine: Similar structure but with the methyl group in the para position.
3-Phenylisoxazol-4-amine: Lacks the methyl group on the aromatic ring.
3-(m-Tolyl)isoxazol-4-amine: Methyl group in the meta position.
Uniqueness
3-(o-Tolyl)isoxazol-4-amine is unique due to the position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The o-tolyl group can provide steric hindrance and electronic effects that differentiate it from other isoxazole derivatives .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)10-9(11)6-13-12-10/h2-6H,11H2,1H3 |
Clave InChI |
YUKCXGKWPJJWRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NOC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B11796226.png)

![2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11796249.png)



![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)
